molecular formula C15H15NO B7556912 N-ethyl-N-naphthalen-1-ylprop-2-enamide

N-ethyl-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B7556912
M. Wt: 225.28 g/mol
InChI Key: OIRYFNSOWOLFJA-UHFFFAOYSA-N
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Description

N-ethyl-N-naphthalen-1-ylprop-2-enamide is an α,β-unsaturated amide derivative featuring a naphthalen-1-yl group attached to a propenamide backbone substituted with an ethyl group. Its structure combines the planar aromatic system of naphthalene with the conjugated enamide moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-ethyl-N-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h3,5-11H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRYFNSOWOLFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-naphthalen-1-ylprop-2-enamide typically involves the reaction of naphthalen-1-ylamine with ethyl acrylate under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the amine on the acrylate. The reaction mixture is then heated to promote the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylprop-2-enamide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted naphthalene derivatives with functional groups such as nitro or halogen.

Scientific Research Applications

N-ethyl-N-naphthalen-1-ylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-ethyl-N-naphthalen-1-ylprop-2-enamide and related compounds from the evidence:

Compound Name Key Functional Groups Structural Features Notable Properties/Data Reference
This compound Enamide, naphthalene, ethyl α,β-unsaturated amide, planar aromatic ring Hypothesized high conjugation, moderate polarity
6a () Triazole, acetamide, naphthalen-1-yloxy 1,2,3-triazole ring, ether linkage IR: 1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C–N)
6b () Triazole, nitro, acetamide 2-nitrophenyl substituent ¹H NMR: δ 10.79 (s, -NH), HRMS [M+H]⁺ 404.1359
6c () Triazole, nitro, acetamide 3-nitrophenyl substituent IR: 1535 cm⁻¹ (NO₂ asymmetric)
2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide () Cyano, enamide, hydroxyl-naphthalene Hydroxyl group at naphthalene C2 position Higher polarity due to -OH and -CN groups
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Thiophene, methylamino, ether Hybrid naphthalene-thiophene system Potential for enhanced π-π interactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide () Indole, ethanediamide Bulky indole substituent Likely lower solubility than target compound
Key Comparative Analysis

a. Functional Group Influence on Reactivity

  • Enamide vs. Triazole-Acetamide (6a–6c) : The target compound’s enamide group (C=C–CO–N) offers conjugation-driven stability, whereas triazole-containing analogs (e.g., 6a) exhibit hydrogen-bonding capacity via -NH and triazole N-atoms, enhancing solubility .

b. Aromatic System Modifications

  • Hydroxyl vs. Ethyl Substituents : The hydroxyl-naphthalene derivative () exhibits higher polarity and hydrogen-bonding capacity than the target’s ethyl-substituted naphthalene, impacting solubility and aggregation behavior .
  • Thiophene-Naphthalene Hybrid () : The thiophene moiety in ’s compound may enhance charge-transfer interactions, unlike the target’s purely hydrocarbon-based system .

c. Physicochemical Properties

  • Polarity: The cyano and hydroxyl groups in ’s compound suggest higher polarity than the target’s ethyl and enamide groups, affecting chromatographic retention .
  • Thermal Stability : Triazole-containing compounds () likely exhibit higher thermal stability due to aromatic heterocycles, whereas the target’s enamide may be prone to hydrolysis under acidic/basic conditions .

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